molecular formula C10H8N2O4 B1349859 (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid CAS No. 78754-94-6

(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid

Cat. No.: B1349859
CAS No.: 78754-94-6
M. Wt: 220.18 g/mol
InChI Key: RQQGYSJFFRKGNY-UHFFFAOYSA-N
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Description

(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with two oxo groups at positions 2 and 4, and an acetic acid moiety at position 3. Quinazolinone derivatives are known for their diverse biological activities, making them of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid typically involves the reaction of 2-isothiocyanobenzoic acid esters with primary amines, such as glycine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazolinone core. The key steps in the synthesis include:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit a range of biological activities.

Scientific Research Applications

(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid involves its interaction with specific molecular targets. For example, it has been shown to act as a positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site. This interaction enhances the inhibitory effects of GABA, leading to anticonvulsant activity . Additionally, the compound can inhibit carbonic anhydrase II, which may contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid include other quinazolinone derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows it to interact with multiple molecular targets. This makes it a versatile compound for the development of new drugs with diverse biological activities.

Properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-8(14)5-12-9(15)6-3-1-2-4-7(6)11-10(12)16/h1-4H,5H2,(H,11,16)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQGYSJFFRKGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373140
Record name (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78754-94-6
Record name (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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